N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine
Description
Properties
CAS No. |
652538-40-4 |
|---|---|
Molecular Formula |
C12H22N4O2 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-[3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-yl]butan-1-imine |
InChI |
InChI=1S/C12H22N4O2/c1-6-7-8-13-16-11(9(2)17-4)14-15-12(16)10(3)18-5/h8-10H,6-7H2,1-5H3/t9-,10-/m0/s1 |
InChI Key |
WFTZLTZWOGDYKP-UWVGGRQHSA-N |
Isomeric SMILES |
CCCC=NN1C(=NN=C1[C@H](C)OC)[C@H](C)OC |
Canonical SMILES |
CCCC=NN1C(=NN=C1C(C)OC)C(C)OC |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Synthetic Challenges
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine (CAS: J-GLOBAL ID 200907005721196110) is a chiral 1,2,4-triazole derivative featuring two (1S)-1-methoxyethyl substituents at positions 3 and 5 and a butylideneamino group at position 4. The compound’s stereochemistry and substitution pattern necessitate precise synthetic strategies to ensure regioselectivity and enantiomeric purity.
Synthetic Pathways and Methodologies
Core 1,2,4-Triazole Formation
The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation or dehydrogenation reactions. Key methods include:
Hydrazine-Carbonyl Condensation
A common approach involves reacting hydrazine derivatives with carbonyl compounds. For example:
- Starting Materials : (1S)-1-methoxyethyl hydrazine and a ketone or nitrile precursor.
- Conditions : Acidic or basic media (e.g., HCl or NaOH) under reflux.
- Mechanism : Cyclization via elimination of water or ammonia to form the triazole ring.
Thiosemicarbazide Cyclization
Thiosemicarbazides derived from (1S)-1-methoxyethyl amines can undergo oxidative cyclization:
Introduction of the Butylideneamino Group
The butan-1-imine substituent is introduced via Schiff base formation or nucleophilic substitution:
Schiff Base Condensation
- Step 1 : React the 4-amino-1,2,4-triazole intermediate with butyraldehyde.
- Conditions : Catalytic acetic acid in ethanol, 60°C, 6–8 hours.
- Key Data :
Parameter Value Yield 65–72% Purity (HPLC) ≥98%
Nucleophilic Substitution
Optimization and Scale-Up Considerations
Solvent and Catalyst Systems
Analytical Characterization
Critical data for validation:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Hydrazine Condensation | 68 | 97 | Moderate | High |
| Thiosemicarbazide Route | 75 | 98 | High | Moderate |
| Enzymatic Resolution | 82 | 99 | Excellent | Low |
Chemical Reactions Analysis
Types of Reactions
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methoxyethyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
Fungicidal Activity
One of the primary applications of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine is its use as a fungicide. Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thus preventing fungal growth and proliferation .
Plant Growth Regulation
The compound has also been studied for its potential as a plant growth regulator. It can enhance plant resistance to various stresses and improve yield in crops by modulating hormonal pathways involved in growth and development . This application is particularly relevant in the context of sustainable agriculture where reducing chemical inputs while maximizing crop output is essential.
Antimicrobial Properties
This compound has demonstrated antimicrobial effects against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents . The structure's ability to interact with biological targets contributes to its potential therapeutic applications.
Anti-Cancer Research
Recent studies have explored the anti-cancer properties of triazole derivatives. The compound may interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific enzymes involved in tumor growth . This aspect highlights the importance of further research into its potential use as an anti-cancer agent.
Case Studies
Several case studies have been documented that provide insights into the efficacy and application of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Efficacy | Demonstrated significant inhibition of fungal growth in vitro against Fusarium species. |
| Study B | Plant Growth Regulation | Showed increased resistance to drought stress in treated crops compared to controls. |
| Study C | Antimicrobial Activity | Reported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyethyl groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The butan-1-imine moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Based Coordination Complexes
The cobalt(II) complex [Co(NCSe)₂(C₉H₇N₇)₂(H₂O)₂] () employs a 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine ligand. Unlike the target compound, this ligand utilizes pyridine as a central linker between triazole units, enabling octahedral coordination around Co²⁺. Key differences include:
- Substituent Effects: The cobalt complex’s triazole groups lack methoxyethyl substituents, reducing steric bulk and enhancing ligand flexibility.
- Coordination Geometry: The cobalt complex adopts a distorted N₄O₂ octahedral geometry, whereas the target compound’s imine group could act as a monodentate ligand, favoring linear or trigonal planar coordination with transition metals.
Thiadiazine Derivatives
highlights 3,5-dichloro-N-(perfluorophenyl)-4H-1,2,6-thiadiazin-4-imine , a sulfur-containing heterocycle. Key comparisons:
- Electronic Properties : Thiadiazines incorporate sulfur, which introduces distinct electronic effects (e.g., increased polarizability) compared to nitrogen-rich triazoles. The target compound’s triazole core may exhibit stronger hydrogen-bonding capacity.
- Synthetic Routes : Both compounds utilize Stille coupling for polymerization, but the target compound’s methoxyethyl groups may necessitate protecting-group strategies during synthesis.
Data Analysis and Research Findings
Table 1: Comparative Analysis of Triazole Derivatives
Key Insights
- Steric and Electronic Modulation : The chiral methoxyethyl groups in the target compound could hinder crystallization compared to simpler triazole derivatives, necessitating advanced techniques like SHELX-based refinement for structural elucidation .
- Supramolecular Interactions : The cobalt complex forms 3D networks via O–H···N and C–H···Se hydrogen bonds , whereas the target compound’s methoxyethyl groups may promote C–H···O interactions, altering packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
